Rabeprazole-d3
Description
Significance of Stable Isotope Incorporation in Molecular Research
The incorporation of stable isotopes, particularly deuterium (B1214612), into molecules has revolutionized molecular research. clearsynth.comsilantes.com By replacing a hydrogen atom with its heavier isotope, deuterium, researchers can introduce a "tag" without significantly altering the molecule's chemical properties. clearsynth.comcreative-proteomics.com This substitution, however, has profound effects on the physical properties of the molecule, which can be exploited for various research applications.
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-labeled counterparts. princeton.edu The theoretical foundation of the deuterium KIE lies in the principles of molecular vibrations and zero-point energy. princeton.edulibretexts.org The bond between carbon and deuterium (C-D) has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. libretexts.org This difference in reaction rates, expressed as the ratio kH/kD, provides valuable information about the reaction's transition state. princeton.edu For instance, a large primary KIE, where the C-H bond is broken in the rate-determining step, can be a strong indicator of the reaction mechanism. rsc.org
The deuterium kinetic isotope effect serves as a powerful tool for elucidating reaction mechanisms. nih.gov By strategically placing deuterium atoms at different positions in a molecule, chemists can probe which bonds are broken during the rate-limiting step of a reaction. nih.govnih.gov Observing a significant KIE upon deuteration of a specific C-H bond provides strong evidence that this bond is involved in the slowest step of the reaction pathway. nih.gov This technique has been instrumental in understanding complex chemical and enzymatic reactions, including those catalyzed by cytochrome P450 enzymes. nih.gov Researchers can use KIE experiments to validate or refute proposed mechanistic hypotheses, providing essential experimental data to support computational models.
Role of Deuterated Compounds as Internal Standards in Quantitative Analytical Methodologies
In the field of quantitative analysis, particularly in bioanalysis, deuterated compounds are invaluable as internal standards. clearsynth.comtexilajournal.com An internal standard is a substance added in a constant amount to samples, calibration standards, and quality controls to correct for variations during sample processing and analysis. scioninstruments.commonadlabtech.com
Biological samples such as plasma and blood are complex matrices containing numerous endogenous components that can interfere with the analysis of a target analyte, a phenomenon known as the matrix effect. monadlabtech.comreddit.com This interference can lead to ion suppression or enhancement in mass spectrometry, resulting in inaccurate quantification. tandfonline.com Deuterated internal standards are ideal for mitigating these effects because they have nearly identical chemical and physical properties to the analyte. a-2-s.comwuxiapptec.com They co-elute with the analyte during chromatography and experience the same degree of matrix-induced ion suppression or enhancement. texilajournal.comwuxiapptec.com By using the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate results. scioninstruments.commdpi.com
The use of deuterated internal standards significantly improves the precision and accuracy of bioanalytical methods. clearsynth.coma-2-s.com By compensating for variabilities in sample extraction, injection volume, and instrument response, these standards ensure that the quantitative results are reliable and reproducible. scioninstruments.commonadlabtech.com Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to provide superior tracking of the analyte throughout the analytical process. scispace.comannlabmed.org This enhanced precision is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications where accurate measurement of drug concentrations is paramount. x-chemrx.commusechem.com
Overview of Rabeprazole-d3 in Scientific Investigations
Rabeprazole (B1678785) is a proton pump inhibitor used to treat acid-related conditions. chemondis.commedchemexpress.com Its deuterated analog, this compound, serves as a critical tool in scientific research, primarily as an internal standard for the quantitative analysis of rabeprazole in biological matrices. scidoc.orgmedchemexpress.com The incorporation of three deuterium atoms provides a sufficient mass difference for clear distinction from the unlabeled drug in mass spectrometric analyses. medchemexpress.comsimsonpharma.com
In a bioequivalence study of dexrabeprazole (B173243) tablets, (R)-Rabeprazole-d3 sodium salt was used as the internal standard to determine the plasma concentrations of the drug. scidoc.orgscidoc.org Similarly, a highly sensitive and ultra-fast LC-MS/MS method for the quantification of rabeprazole in human plasma was developed and validated using ¹³C-d3-Rabeprazole as the internal standard. japsonline.comresearchgate.net This method demonstrated excellent accuracy, precision, and robustness, highlighting the importance of the deuterated standard in achieving reliable results for clinical studies. japsonline.com These examples underscore the essential role of this compound in enabling accurate and precise pharmacokinetic and bioequivalence assessments of rabeprazole.
Structure
2D Structure
3D Structure
Properties
CAS No. |
934295-30-4 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3 |
InChI Key |
YREYEVIYCVEVJK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Origin of Product |
United States |
Synthetic Strategies for Rabeprazole D3 and Deuterated Analogues
Methodologies for Site-Selective Deuteration of Organic Compounds
The synthesis of specifically labeled compounds like Rabeprazole-d3 is enabled by advanced techniques that allow for the introduction of deuterium (B1214612) at desired molecular positions. researchgate.netrsc.org These methods can be broadly categorized into hydrogen isotope exchange reactions and various catalytic deuteration techniques.
Hydrogen Isotope Exchange (HIE) is a widely utilized and efficient strategy for introducing deuterium into organic molecules. rsc.org This approach involves the direct replacement of a hydrogen atom with a deuterium atom and is advantageous due to its high atom economy, as it often avoids the need for pre-functionalized substrates. researchgate.net HIE methods can be promoted through several means, including acid/base catalysis and transition-metal catalysis. researchgate.netthieme-connect.de The goal is to achieve high levels of deuterium incorporation at specific sites with minimal isotopic scrambling. researchgate.net Late-stage HIE is particularly valuable as it allows for the deuteration of complex molecules in the final steps of a synthetic sequence. thieme-connect.deresearchgate.net
| HIE Method | Typical Reagents/Conditions | Description |
|---|---|---|
| Acid/Base Promoted | Deuterated acids (e.g., CF₃COOD), deuterated bases, D₂O | Involves the exchange of acidic or enolizable protons with deuterium. The process can sometimes require harsh conditions, which may limit its applicability to simple substrates. thieme-connect.de |
| Transition Metal Catalysis | Palladium, Iridium, or Ruthenium catalysts with a deuterium source (e.g., D₂O) | Facilitates the activation of C-H bonds, allowing for their exchange with deuterium under milder conditions and with higher selectivity. researchgate.netresearchgate.netscielo.org.mx |
| Photochemical Processes | Light irradiation in the presence of a photosensitizer and a deuterium source | A method that can enable deuteration at specific sites through photo-induced C-H activation. |
Catalytic deuteration encompasses a range of techniques that employ metal catalysts to facilitate the addition of deuterium across unsaturated bonds or to replace hydrogen atoms. core.ac.uknih.gov These methods are crucial for achieving site-selective deuteration and are often more efficient and selective than non-catalytic approaches. rsc.orgscielo.org.mx Transition metals such as iridium, palladium, ruthenium, and silver are commonly used to catalyze H/D exchange reactions with various deuterium sources like D₂ gas or heavy water (D₂O). scielo.org.mxcore.ac.uknih.gov Catalytic transfer deuteration has emerged as a powerful alternative that avoids the use of pressurized D₂ gas by employing easy-to-handle deuterium donors. core.ac.uknih.gov
| Catalyst System | Deuterium Source | Applicable Substrates |
|---|---|---|
| Iridium Complexes | D₂O, C₂D₅OD, 2-propanol-d8 | Effective for the transfer deuteration of alkenes and alkynes, including α,β-unsaturated carbonyl compounds. core.ac.uk |
| Palladium on Carbon (Pd/C) | D₂, D₂O | Used for H/D exchange in benzylic and aliphatic C-H bonds and in dehalogenation-deuteration reactions. scielo.org.mx |
| Ruthenium Complexes | D₂O | Useful for achieving α-deuteration of amines and alcohols. scielo.org.mx |
| Silver-Carbonate Complexes | CH₃OD | Catalyzes site-selective C-H deuteration of five-membered aromatic heterocycles without the need for directing groups. nih.gov |
Precursor Deuteration in Multi-Step Synthesis of this compound
The most direct and unambiguous synthesis of this compound, which is specifically deuterated at the methoxy (B1213986) group of the propoxy side chain, involves a multi-step synthesis utilizing a deuterated precursor. clearsynth.com This "bottom-up" approach ensures precise control over the location and level of deuterium incorporation. The general synthesis of Rabeprazole (B1678785) involves the coupling of a substituted 2-(chloromethyl)pyridine (B1213738) intermediate with 2-mercaptobenzimidazole, followed by oxidation of the resulting thioether to the sulfoxide. neliti.comresearchgate.net
For this compound, the key is the synthesis of the deuterated pyridine (B92270) precursor, 2-(chloromethyl)-3-methyl-4-(3-methoxy-d3-propoxy)pyridine. This intermediate is prepared using a deuterated starting material, such as trideuteromethanol (CD₃OH) or a related methoxy-d3 source, early in the synthetic sequence. This strategy avoids the challenges of low selectivity and potential side reactions associated with late-stage deuteration of the final Rabeprazole molecule.
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Synthesis of 3-(methoxy-d3)propan-1-ol | Introduction of the trideuteromethoxy group from a commercially available deuterated source. |
| 2 | Reaction with a suitable pyridine derivative (e.g., 2,3-dimethyl-4-chloropyridine-N-oxide) | Attachment of the deuterated methoxypropoxy side chain to the pyridine ring. |
| 3 | Functional group manipulation to form 2-(chloromethyl)-3-methyl-4-(3-methoxy-d3-propoxy)pyridine | Generation of the key deuterated intermediate required for the subsequent coupling reaction. |
| 4 | Condensation with 2-mercaptobenzimidazole | Formation of the deuterated thioether precursor of Rabeprazole. |
| 5 | Oxidation of the thioether to a sulfoxide | Completion of the synthesis to yield the final this compound product. |
Post-Synthetic Deuteration Modifications for Rabeprazole Analogues
Post-synthetic, or late-stage, deuteration involves introducing deuterium directly into a fully assembled molecule. While this is an attractive strategy for its efficiency, applying it to a complex molecule like Rabeprazole to generate the specific this compound isotopologue is challenging. researchgate.net The presence of multiple reactive sites, including two aromatic rings and several C-H bonds, makes it difficult to selectively deuterate only the methoxy group without affecting other parts of the molecule.
However, these late-stage techniques could be employed to create other deuterated analogues of Rabeprazole. For instance, using specific catalytic systems, it might be possible to achieve H/D exchange at the C-H bonds of the benzimidazole (B57391) or pyridine rings. Such modifications could be used to probe metabolic pathways or to create novel analogues with different pharmacokinetic properties. The feasibility of such an approach depends heavily on the development of highly selective catalysts that can differentiate between the various C-H bonds within the Rabeprazole scaffold.
| Target Position for Deuteration | Potential Method | Feasibility and Challenges |
|---|---|---|
| Benzimidazole Ring | Transition metal-catalyzed HIE (e.g., Pd, Ir, Ag) | Moderately feasible. The choice of catalyst and conditions would be critical to achieve selectivity over the pyridine ring and other positions. nih.gov |
| Pyridine Ring | Transition metal-catalyzed HIE | Challenging due to the need for selectivity over the benzimidazole ring and potential electronic deactivation by substituents. |
| Propoxy Chain (Aliphatic C-H) | Radical-based or strong acid/base HIE | Low feasibility. These methods generally lack the required site-selectivity and could lead to molecular degradation. |
| Methoxy Group (Target for this compound) | Late-stage HIE | Very low feasibility. Achieving exclusive deuteration at this unactivated C(sp³)-H position without affecting the rest of the molecule is synthetically impractical. Precursor synthesis is the preferred route. |
Advanced Analytical Methodologies Employing Rabeprazole D3 As an Internal Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Methods for Rabeprazole (B1678785) Quantification
The development of robust LC-MS/MS methods is paramount for the accurate measurement of rabeprazole in biological samples like human plasma. researchgate.netresearchgate.netjapsonline.com The use of a stable isotope-labeled internal standard, such as Rabeprazole-d3, is crucial in these methods to compensate for variability in sample preparation and instrument response. researchgate.netjapsonline.com These methods are developed and validated to meet stringent regulatory guidelines, ensuring parameters like specificity, selectivity, accuracy, precision, and stability are thoroughly assessed. researchgate.netresearchgate.net A highly sensitive, ultra-fast LC-MS/MS bioanalytical method has been successfully developed for rabeprazole quantification in human plasma using ¹³C-D3-Rabeprazole as the internal standard. researchgate.netjapsonline.com
Optimization of Chromatographic Separation for Rabeprazole and this compound
Achieving optimal chromatographic separation of rabeprazole and its deuterated internal standard, this compound, from endogenous plasma components is a foundational step in developing a reliable LC-MS/MS method. researchgate.netresearchgate.net This involves a systematic approach to select and refine various chromatographic parameters to ensure sharp, symmetrical peaks and short analysis times.
The choice of the stationary phase, typically a reversed-phase column, is critical for the retention and separation of rabeprazole. C18 columns are frequently employed for this purpose due to their hydrophobicity, which allows for effective interaction with the analyte. researchgate.netscholarsresearchlibrary.com Specific examples include the Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm) and Shiseido UG120 columns, which have demonstrated successful separation. researchgate.netresearchgate.net Other studies have utilized a Waters Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm) and a Hypersil Gold C18 column (50 mm × 3.0 mm, 1.9 µm). bioline.org.brnih.gov
The mobile phase composition is meticulously optimized to achieve the desired separation. A common approach involves a combination of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netresearchgate.netresearchgate.net The pH of the aqueous component is a key consideration, as rabeprazole is known to degrade in acidic conditions. scispace.com Therefore, neutral or slightly alkaline buffers, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers with a pH around 7.0, are often used. researchgate.netresearchgate.net For instance, one method successfully employed a mobile phase consisting of 40% 10 mM ammonium acetate solution and 60% acetonitrile. researchgate.netjapsonline.com Another utilized a mixture of methanol and 10 mM ammonium acetate buffer (pH 9.42). researchgate.net
| Stationary Phase (Column) | Mobile Phase Composition | Reference |
|---|---|---|
| Ascentis® Express C18 (50 mm × 4.6 mm, 2.7 μm) | 40% 10 mM Ammonium Acetate and 60% Acetonitrile | researchgate.netjapsonline.com |
| Reverse Phase C18 | 30% 25mM Phosphate Buffer (pH 7) in Acetonitrile | researchgate.netscholarsresearchlibrary.com |
| Phenomenex C18 (150 x 4.6 mm, 5µm) | Potassium dihydrogen orthophosphate, Acetonitrile, and Water (30:55:15) at pH 6.0 | afjbs.com |
| Shiseido UG120 | Methanol-10 mM Ammonium Acetate buffer (pH 9.42) | researchgate.net |
| Hypersil Gold C18 (50 mm × 3.0 mm, 1.9 µm) | Gradient of 2 mM Ammonium Formate in water and Acetonitrile | nih.gov |
The flow rate of the mobile phase is adjusted to ensure efficient separation within a reasonable timeframe. In many methods, an isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and robustness. researchgate.netresearchgate.netscholarsresearchlibrary.com For example, a flow rate of 0.700 mL/min has been used with an Ascentis® Express C18 column. researchgate.netjapsonline.com Other methods have reported flow rates of 1.0 mL/min and 1.2 mL/min for different C18 columns. researchgate.netscholarsresearchlibrary.comafjbs.com A lower flow rate of 0.4 ml/min was used with a Waters Acquity BEH C18 column. bioline.org.br Some advanced UPLC-MS/MS methods may use a gradient elution with a flow rate of 0.5 mL/min to achieve rapid analysis. nih.gov
Tandem Mass Spectrometry Detection in Multiple Reaction Monitoring (MRM) Mode
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique. When operated in Multiple Reaction Monitoring (MRM) mode, it allows for the specific detection and quantification of rabeprazole and this compound, even in the complex matrix of human plasma. researchgate.netresearchgate.netwikipedia.org This mode involves selecting a specific precursor ion and then monitoring a specific product ion that results from its fragmentation. wikipedia.org
Electrospray Ionization (ESI) is a soft ionization technique commonly used to generate charged ions from the analytes eluting from the liquid chromatograph before they enter the mass spectrometer. researchgate.netresearchgate.netchromatographyonline.com The ESI source is typically operated in the positive ion mode for the analysis of rabeprazole, as this yields a strong protonated molecular ion [M+H]⁺. researchgate.netsci-hub.se Optimization of ESI parameters is crucial for maximizing the signal intensity of the analyte and internal standard. chromatographyonline.com These parameters include the capillary voltage, source temperature, and gas flow rates (nebulizer and drying gas). sci-hub.seresearchgate.net For instance, one method set the source temperature to 350°C, nebulizer gas pressure to 55.00 psi, and dry gas flow rate to 12.00 L/min. sci-hub.se Another study optimized the capillary voltage to 3.50 kV and the source and desolvation temperatures to 150 °C and 500 °C, respectively. nih.gov
In MRM mode, specific precursor-to-product ion transitions are monitored for both rabeprazole and its deuterated internal standard, this compound. researchgate.netresearchgate.net For rabeprazole, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 360.1 or 360.2 is typically selected as the precursor ion. researchgate.netnih.govtandfonline.com This precursor ion is then fragmented, and a specific product ion, such as m/z 242.1 or 242.21, is monitored. researchgate.netnih.govtandfonline.com
For the internal standard, this compound, the precursor ion will have a mass that is 3 units higher than that of rabeprazole due to the three deuterium (B1214612) atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, resulting in a product ion that is also shifted accordingly, or in some cases, the same product ion may be monitored if the deuterium atoms are lost during fragmentation. A study using ¹³C-D3-Rabeprazole as the internal standard would have a precursor ion with an even greater mass shift. researchgate.netjapsonline.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Rabeprazole | 360.10 | 242.21 | researchgate.netresearchgate.net |
| Rabeprazole | 360.1 | 242.1 | nih.gov |
| Rabeprazole | 360.2 | 242.1 | tandfonline.com |
| Omeprazole (as IS) | 346.09 | 198.09 | researchgate.netresearchgate.net |
Application of this compound as a Reference Standard in Quality Control and Research
Beyond its role as an internal standard in bioanalytical methods, this compound also serves as a reference standard in quality control and research settings. researchgate.net Certified reference materials of Rabeprazole and its labeled isotopes are used for the qualification and calibration of analytical instruments and for the validation of analytical methods. sigmaaldrich.com
In pharmaceutical quality control, reference standards are essential for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. sigmaaldrich.com this compound, as a stable isotope-labeled standard, can be used in quantitative analyses to ensure the accuracy of dosage forms.
In research, this compound is invaluable for a wide range of studies, including in vitro dissolution testing, stability studies, and the investigation of drug metabolism. researchgate.netnih.gov Its use as an internal standard in these applications helps to minimize analytical variability and ensure the reliability of the data generated.
In Vitro Metabolic Investigations Utilizing Rabeprazole D3
Assessment of Metabolic Stability in Subcellular Fractions (e.g., Human Liver Microsomes)
The stability of a drug within the body is a key determinant of its therapeutic window and dosing regimen. In vitro assays using subcellular fractions, such as human liver microsomes, are standard methods for assessing metabolic stability. srce.hr These models contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of many drugs. srce.hr
Rabeprazole (B1678785) is known to be metabolized through both enzymatic and non-enzymatic pathways. nih.govscribd.com The primary non-enzymatic pathway involves the conversion of rabeprazole to its thioether metabolite. scribd.com This degradation is pH-dependent and occurs in acidic environments. researchgate.net
In vitro studies using human liver microsomes have shown that the metabolic stability of rabeprazole decreases over time, leading to the formation of thioether rabeprazole through both non-enzymatic degradation and enzymatic metabolism. nih.gov The type of buffer used in these in vitro systems can also influence the extent of both degradation pathways. nih.govscience.gov For instance, the net enzymatic metabolism of rabeprazole was found to be significantly higher in phosphate (B84403) buffer compared to Tris buffer. nih.gov
The degradation of rabeprazole has been observed to follow first-order kinetics in microsome-free solutions, while exhibiting non-linear kinetics in the presence of microsomes. nih.gov The main degradation product has been identified as thioether-rabeprazole. nih.govresearchgate.net
The formation of the thioether metabolite of rabeprazole is a key aspect of its metabolism. nih.govscribd.com High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are reliable methods for the separation and quantification of both the parent drug and its thioether metabolite. nih.govnih.gov
Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies on Rabeprazole Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). wikipedia.org This effect is particularly relevant in drug metabolism, where the cleavage of carbon-hydrogen bonds is often a rate-limiting step. scienceopen.com
Rabeprazole is metabolized to a lesser extent by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. nih.govmdpi.com CYP2C19 is primarily responsible for the demethylation of rabeprazole, while CYP3A4 is involved in its sulfoxidation. nih.gov The metabolism of rabeprazole is noted to be less reliant on CYP2C19 compared to other proton pump inhibitors. pharmgkb.org
The introduction of deuterium into the rabeprazole molecule, creating Rabeprazole-d3, can influence its metabolism by these enzymes. The DKIE can lead to a decreased rate of metabolism, potentially increasing the drug's half-life and altering its pharmacokinetic profile. scienceopen.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes like CYP3A4 and CYP2C19 to break. juniperpublishers.com
It has been noted that rabeprazole's clearance is largely nonenzymatic and less dependent on CYP2C19 than other drugs in its class. nih.gov However, CYP3A4 has been identified as the major enzyme responsible for the formation of both (R)- and (S)-rabeprazole from rabeprazole-thioether. nih.gov
Modulation of Rabeprazole Metabolic Stability by Pharmaceutical Excipients in In Vitro Systems
Pharmaceutical excipients are inactive substances used in drug formulations, but they can sometimes influence the stability and bioavailability of the active pharmaceutical ingredient. nih.gov Studies have shown that certain "Generally Recognized As Safe" (GRAS)-listed excipients can modulate the metabolic stability of rabeprazole in human liver microsomes. nih.govscience.gov
Among the tested excipients, some have demonstrated inhibitory effects on rabeprazole metabolism. nih.gov For example, Poloxamer 188 and Gelucire 44/14 were found to have a statistically significant inhibitory effect on the in vitro metabolism of rabeprazole. nih.gov Conversely, some excipients can enhance the stability of rabeprazole. nih.govresearchgate.net Brij 58, for instance, showed the most significant stabilizing effect on rabeprazole in simulated intestinal fluid. nih.govresearchgate.net This stabilization is thought to be due to the solubilizing efficiency and micellar formation for thioether-rabeprazole by these hydrophilic polymeric excipients. nih.govresearchgate.net
Computational and Theoretical Elucidation of Rabeprazole D3 Molecular Behavior
Quantum Chemical Calculations and Molecular Modeling of Rabeprazole (B1678785) and its Deuterated Analogues
Quantum chemical calculations serve as a powerful tool for dissecting the intrinsic properties of Rabeprazole at an atomic level. These in silico methods allow for the precise modeling of the molecule's geometry and electronic landscape, forming the basis for predicting its reactivity and spectroscopic signatures. spiher.ac.inbiomedgrid.com
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules like Rabeprazole. spiher.ac.in Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) are employed to optimize the molecular geometry and calculate various electronic parameters. spiher.ac.inresearchgate.netresearchgate.net
These calculations provide optimized structural parameters (bond lengths and angles) and help in understanding the molecule's stability and reactivity through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). spiher.ac.inresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in elucidating charge transfer interactions within the molecule. spiher.ac.in For proton pump inhibitors (PPIs) like Rabeprazole, DFT studies have been instrumental in modeling the complex acid-activation mechanism and the subsequent formation of a covalent disulfide bond with the H+/K+-ATPase enzyme. plos.orgjnmjournal.org
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of Rabeprazole. researchgate.net By calculating the harmonic frequencies from the optimized molecular structure, a theoretical spectrum can be generated. spiher.ac.innih.gov These predicted frequencies are often scaled by a specific factor to correct for anharmonicity and achieve better agreement with experimental data. bohrium.com
The detailed assignment of vibrational modes is performed using techniques like Potential Energy Distribution (PED) analysis, which clarifies the contribution of different internal coordinates to each vibrational band. researchgate.netresearchgate.net This allows for a confident assignment of characteristic vibrations, such as the stretching of the S=O, C-O, and C-H groups, as well as the ring stretching modes of the benzimidazole (B57391) and pyridine (B92270) moieties. spiher.ac.in The close correlation between theoretical and experimental spectra validates the accuracy of the computed molecular geometry. bohrium.com
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) spiher.ac.in | Experimental Frequency (cm⁻¹) spiher.ac.in | Assignment (Based on PED) |
|---|---|---|---|---|
| N-H Stretch | Benzimidazole | 3445 | 3444 | ν(N-H) |
| C-H Stretch (Aromatic) | Benzimidazole/Pyridine | 3064 | 3065 | ν(C-H) |
| C-H Stretch (Aliphatic) | Methoxypropoxy chain | 2933 | 2935 | ν(CH₂) |
| C=N Stretch | Benzimidazole/Pyridine | 1589 | 1582 | ν(C=N) + ν(C=C) |
| S=O Stretch | Sulfoxide | 1088 | 1083 | ν(S=O) |
| C-O-C Stretch | Ether Linkage | 1220 | 1224 | ν(C-O) |
In Rabeprazole, significant hyperconjugative interactions include the delocalization of lone pair (n) electrons from oxygen and nitrogen atoms into the antibonding (π* or σ*) orbitals of adjacent bonds. spiher.ac.in For instance, electron density is transferred from the lone pairs of ether oxygens to the antibonding orbitals of neighboring C-C or C-O bonds. These interactions lead to a stabilization of the molecular structure by delocalizing electron density and are crucial for understanding the molecule's electronic properties and reactivity. spiher.ac.inscispace.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) spiher.ac.in | Interaction Type |
|---|---|---|---|
| LP(1) N₅ | π(C₁-C₆) | 38.91 | n → π |
| LP(1) N₇ | π(C₁-C₂) | 30.77 | n → π |
| LP(2) O₁₅ | σ(C₁₄-C₁₆) | 29.56 | n → σ |
| π(C₁-C₆) | π(C₂-C₃) | 21.57 | π → π |
| π(C₉-C₁₀) | π(N₇-C₈) | 19.82 | π → π |
Molecular Dynamics Simulations to Investigate Deuteration Effects on Molecular Interactions
Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, allowing researchers to observe the time-dependent interactions of Rabeprazole-d3 with its environment, such as solvent molecules or biological targets. researchgate.netfrontiersin.org These simulations are particularly valuable for understanding how the subtle change of deuteration can influence the broader interaction profile of the drug.
The substitution of hydrogen with deuterium (B1214612) can significantly impact the properties of hydrogen bonds. humanjournals.com The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. mdpi.comuwo.ca This fundamental difference alters the nature of the hydrogen/deuterium bonding network. While the covalent X-D bond is stronger, the resulting intermolecular deuterium bond can be weaker or stronger than the corresponding hydrogen bond, depending on the specific molecular environment. uwo.ca
In the context of this compound, these changes can affect its interaction with water molecules and the amino acid residues of its protein targets. acs.org For instance, altered hydrogen bond strengths can modify the hydration shell around the drug, potentially influencing its solubility and transport properties. acs.org D₂O has been shown to enhance hydrophobic interactions and can lead to more compact protein structures, suggesting that deuteration of a ligand could subtly alter the energetics of desolvation upon binding to a protein. acs.org
The primary therapeutic target of Rabeprazole is the gastric H+/K+-ATPase. jnmjournal.orgresearchgate.net Computational studies, including molecular docking and MD simulations, have been used to model the covalent binding of activated PPIs to cysteine residues (e.g., Cys813) on the enzyme. jnmjournal.orgplos.orgnih.gov The subtle changes in bond strength and vibrational dynamics from deuteration could theoretically influence the rate of this covalent modification or the stability of the initial non-covalent drug-protein complex.
Beyond its primary target, research shows that Rabeprazole interacts with other proteins. Molecular docking and fluorescence spectroscopy studies have detailed its binding to transport proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). nih.govmdpi.com These interactions are driven by forces including hydrogen bonds and van der Waals interactions. nih.govresearchgate.net MD simulations have further been used to confirm the stability of PPI-protein complexes, showing consistent hydrogen bond formation over time. frontiersin.org Given that hydrogen bonding is a key component of these interactions, the substitution with deuterium in this compound is expected to modify the binding energetics and dynamics with these proteins, potentially altering the drug's pharmacokinetic profile. mdpi.comjebas.org
| Protein Target | Key Interacting Residues/Site | Methodology | Reference |
|---|---|---|---|
| Gastric H+/K+-ATPase | Cys813 (covalent binding) | Biochemical Assays, Pharmacodynamic Models | jnmjournal.orgresearchgate.net |
| Human Serum Albumin (HSA) | TRP, LEU, LYS, ARG (Subdomain IIA) | Molecular Docking, Fluorescence Spectroscopy | nih.govmdpi.com |
| α1-Acid Glycoprotein (AGP) | Stereoselective binding site | HPLC, Molecular Docking | mdpi.com |
| Proto-oncogene tyrosine-protein kinase (SRC) | Identified as a hub gene target | Network Toxicology, Molecular Docking, MD Simulations | frontiersin.org |
Theoretical Basis for Deuterium-Induced Changes in Enzyme Substrate Binding and Catalysis
The altered behavior of this compound is rooted in the principles of the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. libretexts.org
The theoretical foundation for the deuterium KIE rests on differences in the zero-point energy (ZPE) of chemical bonds. juniperpublishers.com A chemical bond is not static but vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule has a minimum amount of vibrational energy, the ZPE. The ZPE is lower for a bond involving a heavier isotope. Therefore, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond.
Because the C-D bond starts from a lower energy state, more energy is required to reach the transition state for bond cleavage. libretexts.org This higher activation energy results in a slower reaction rate for any process where C-H bond breaking is the rate-determining step. juniperpublishers.comwikipedia.org In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of C-H bonds. juniperpublishers.com
When this compound is metabolized, the O-demethylation step requires the cleavage of a C-D bond. The rate of this reaction (k_D) will be slower than the rate of cleavage of the C-H bond (k_H) in the non-deuterated rabeprazole. The ratio k_H/k_D gives the magnitude of the KIE, which for deuterium can range from 1 to as high as 8. libretexts.org This slowing of metabolism can lead to several potential therapeutic advantages, including increased drug half-life, higher systemic exposure (AUC), and potentially a reduction in the formation of certain metabolites. researchgate.netnih.gov
| Pharmacological Activity | Unchanged | Deuteration site is remote from the pharmacophore responsible for binding to the H+/K+-ATPase target. acs.org |
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound Sodium Salt |
| This compound Sulfide |
| Rabeprazole |
| Rabeprazole Sodium |
| 2-mercaptobenzimidazole |
| 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride |
| Human Serum Albumin (HSA) |
| α1-acid glycoprotein (AGP) |
| Omeprazole |
| Lansoprazole |
| Pantoprazole |
| Ketoconazole |
| Digoxin |
| Theophylline |
| Warfarin |
| Diazepam |
| Phenytoin |
| Midazolam |
| Palbociclib |
| Ribociclib |
| Tetrabenazine |
| Dextromethorphan |
Future Research Trajectories for Rabeprazole D3
Exploration of Novel Deuteration Sites and Their Impact on Metabolic Stability and Pathway Shunting
The primary motivation for deuterating drugs is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage during metabolic processes. mdpi.com This can slow down the rate of metabolism, leading to a longer half-life and increased drug exposure. For rabeprazole (B1678785), metabolism occurs at several positions. While Rabeprazole-d3 typically refers to deuteration at a specific site, future research will systematically explore the introduction of deuterium (B1214612) at various other metabolically vulnerable positions on the rabeprazole molecule.
The objectives of this exploration include:
Identifying all Sites of Metabolism (SoMs): A crucial first step is to comprehensively map the metabolic pathways of rabeprazole to identify all positions susceptible to enzymatic oxidation. mdpi.com
Synthesizing Novel Deuterated Analogues: Researchers can then synthesize a series of novel rabeprazole analogues, each with deuterium substituted at a different potential SoM or in combination.
Assessing Metabolic Stability: These new analogues would be subjected to in vitro metabolic stability assays using human liver microsomes to quantify the reduction in metabolic rate compared to the non-deuterated parent drug. science.govfrontiersin.org
Investigating Metabolic Shunting: Deuterating a primary metabolic site can sometimes redirect metabolism to a secondary, previously minor pathway—a phenomenon known as metabolic shunting. juniperpublishers.com This can lead to the formation of different metabolites, which may have altered pharmacological or toxicological profiles. Research must carefully analyze the metabolic profile of each new deuterated analogue to understand any pathway shunting. juniperpublishers.com For instance, blocking metabolism at one site might enhance clearance through another, potentially negating the benefits of deuteration if not carefully managed. nih.gov
Table 1: Illustrative Comparison of Hypothetical Deuterated Rabeprazole Analogues
| Compound | Deuteration Site(s) | Predicted Primary Metabolic Pathway | Expected Half-Life (in vitro) | Potential for Metabolic Shunting |
| Rabeprazole | None | CYP2C19/CYP3A4 oxidation | Standard | N/A |
| This compound | Methoxypropoxy group | Reduced CYP-mediated oxidation | Increased | Moderate |
| Rabeprazole-d5 | Benzimidazole (B57391) ring | Reduced CYP-mediated oxidation | Moderately Increased | Low |
| Rabeprazole-d8 | Pyridine (B92270) and Benzimidazole rings | Significantly Reduced CYP-mediated oxidation | Significantly Increased | High |
Development of Advanced Computational Models for Predicting Deuteration Effects on Pharmacokinetics and Bioavailability
The synthesis and in vitro testing of every possible deuterated analogue of rabeprazole would be prohibitively time-consuming and expensive. Advanced computational modeling presents a powerful alternative to predict the effects of deuteration and guide synthetic efforts. researchgate.net Future research will focus on developing and refining these models for this compound.
Key aspects of this research trajectory include:
Molecular Docking Simulations: These simulations can model the interaction between rabeprazole analogues and the active sites of CYP2C19 and CYP3A4. nih.gov By analyzing the binding orientation and proximity of specific C-H bonds to the enzyme's catalytic center, researchers can predict the most likely sites of metabolism.
Quantum-Chemical Calculations: These methods can be used to calculate the bond strength of C-H versus C-D bonds at specific positions within the rabeprazole molecule when bound to the enzyme. mdpi.com This allows for a quantitative prediction of the kinetic isotope effect, offering insight into how much a given deuteration will slow metabolism.
Pharmacokinetic Modeling: Integrating the output from molecular docking and quantum chemical calculations into larger pharmacokinetic models can help predict how changes in metabolic rate will translate to in vivo bioavailability and half-life. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties of different deuterated analogues. irb.hr
Table 2: Computational Approaches for Deuterated Drug Design
| Computational Method | Application in this compound Research | Predicted Outcome |
| Molecular Docking | Predict binding modes of rabeprazole analogues in CYP450 active sites. nih.gov | Identification of key metabolic hotspots. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculate the energy barrier for C-H vs. C-D bond cleavage. irb.hr | Quantitative prediction of the KIE at specific sites. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the drug-enzyme complex over time. mdpi.com | Assessment of binding stability and conformational changes. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrate in vitro and in silico data to predict in vivo drug performance. | Forecasts of human pharmacokinetics and bioavailability. |
Application of this compound in Investigating Non-Gastric Mechanisms and Molecular Targets
While rabeprazole's primary mechanism of action is the inhibition of the gastric H+/K+ ATPase (proton pump), emerging evidence suggests it may have other biological activities. drugbank.comtandfonline.com For example, studies have shown that rabeprazole can inhibit the triosephosphate isomerase of Trypanosoma cruzi, the parasite that causes Chagas disease, suggesting its potential as a repurposed drug. tandfonline.com
A metabolically stabilized version like this compound would be an invaluable research tool for exploring these non-gastric or "off-target" effects. The enhanced metabolic stability and longer half-life of this compound would lead to more sustained plasma concentrations. juniperpublishers.com This could potentiate its effects on secondary molecular targets that might not be significantly affected at the typical concentrations achieved with standard rabeprazole. Future studies could use this compound to:
Systematically screen for activity against a wide range of enzymes and receptors.
Investigate its potential anti-cancer, anti-inflammatory, or anti-parasitic properties in cell-based and animal models.
Elucidate the molecular mechanisms behind any observed non-gastric effects, which could be masked by the rapid metabolism of the parent compound.
Integration of Deuterated Analogues in Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Understanding
Systems biology combines experimental and computational approaches to understand complex biological systems as a whole. nih.gov Multi-omics, a core component of systems biology, involves the large-scale analysis of various biological molecules, including the genome (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.org
Integrating this compound into multi-omics studies represents a cutting-edge research direction. By comparing the global cellular response to rabeprazole versus this compound, researchers can gain unprecedented insight into its mechanism of action. For example, a study could involve treating cell cultures or animal models with either compound and then analyzing the resulting changes across the different "omes".
This approach could reveal:
Subtle Pathway Modulations: Differences in the proteomic and metabolomic profiles could highlight cellular pathways that are affected by the sustained exposure to the deuterated drug, which might be missed with the more rapidly cleared parent compound.
Comprehensive Off-Target Effects: Multi-omics analysis can provide an unbiased view of all proteins and metabolites affected by the drug, offering a comprehensive map of its on-target and off-target interactions. mdpi.com
Mechanisms of Altered Pharmacokinetics: By correlating omics data with pharmacokinetic data, researchers can build a more complete picture of how deuteration impacts the entire biological system, not just the drug's metabolic fate. ethernet.edu.et
This comprehensive, data-rich approach will be instrumental in fully characterizing the biological impact of deuteration and unlocking the full therapeutic potential of this compound and other deuterated analogues.
Q & A
Q. How can researchers address gaps in understanding this compound’s interactions with polymorphic enzymes?
- Methodological Answer : Genotype study participants for CYP2C19 variants (*2, *3, 17) and stratify PK analyses by metabolizer phenotype. Use in silico docking simulations to predict deuterium’s impact on enzyme binding. Collaborate with pharmacogenomics consortia to aggregate data across populations .
Tables for Reference
Table 1: Key Parameters for this compound Analytical Validation
| Parameter | Requirement | Reference |
|---|---|---|
| Isotopic Purity | ≥98% (by <sup>2</sup>H NMR) | |
| LLOQ | ≤1 ng/mL | |
| Intra-day Precision | CV <15% | |
| Matrix Effect | 85–115% recovery |
Table 2: Frameworks for Resolving Data Contradictions
| Framework | Application Example | Reference |
|---|---|---|
| Principal Contradiction Analysis | Identifying dominant variables in DIEs | |
| Meta-Regression | Quantifying heterogeneity across studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
